5-Methoxy-4-methylnicotinic acid 5-Methoxy-4-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 1211535-00-0
VCID: VC0059528
InChI: InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11)
SMILES: CC1=C(C=NC=C1C(=O)O)OC
Molecular Formula: C8H9NO3
Molecular Weight: 167.164

5-Methoxy-4-methylnicotinic acid

CAS No.: 1211535-00-0

Cat. No.: VC0059528

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

5-Methoxy-4-methylnicotinic acid - 1211535-00-0

Specification

CAS No. 1211535-00-0
Molecular Formula C8H9NO3
Molecular Weight 167.164
IUPAC Name 5-methoxy-4-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Standard InChI Key XAMYHQRTBWLEQO-UHFFFAOYSA-N
SMILES CC1=C(C=NC=C1C(=O)O)OC

Introduction

Chemical Structure and Properties

Molecular Structure

5-Methoxy-4-methylnicotinic acid belongs to the pyridine carboxylic acid family, specifically classified as a nicotinic acid derivative. The compound has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . Its structure consists of a pyridine ring with three substituents: a carboxylic acid group at position 3, a methoxy group at position 5, and a methyl group at position 4. This particular arrangement of functional groups contributes to the compound's unique chemical reactivity and biological properties.

The structural characteristics of 5-Methoxy-4-methylnicotinic acid play a crucial role in its biochemical interactions. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes. Meanwhile, the carboxylic acid moiety provides a site for potential hydrogen bonding and derivatization, which can be exploited for developing prodrugs or conjugates with enhanced pharmacological properties.

Structure-Activity Relationships

Understanding the structure-activity relationships of 5-Methoxy-4-methylnicotinic acid and related compounds is essential for rational drug design. Related compounds such as 5-Bromo-6-methoxy-4-methylnicotinic acid (BMMA) have demonstrated significant antimicrobial and anticancer activities. The positional isomerism of the methoxy group (position 5 versus position 6) and the nature of other substituents (methyl versus bromine) can significantly influence the biological activity profile.

Comparative studies with structurally similar compounds suggest that the position and nature of substituents on the pyridine ring can modulate the compound's interaction with biological targets. For instance, the methoxy group often contributes to enhanced binding to target proteins, while the carboxylic acid moiety can participate in ionic interactions with positively charged amino acid residues in protein binding sites.

Synthesis Methods

Purification Techniques

Purification of 5-Methoxy-4-methylnicotinic acid typically involves a combination of techniques, including recrystallization, column chromatography, and sometimes preparative HPLC. Based on purification methods for similar compounds, recrystallization from appropriate solvents such as ethanol or ethyl acetate can be an effective method for obtaining high-purity material.

Biological Activities

CompoundStructural FeaturesAntimicrobial ActivityProposed Mechanism
5-Bromo-6-methoxy-4-methylnicotinic acidBr at position 5, OCH₃ at position 6Significant activity against various pathogensDisruption of bacterial cell membranes; Inhibition of metabolic pathways
5-Methoxy-4-methylnicotinic acidOCH₃ at position 5Potential activity (extrapolated)Similar mechanisms predicted

Other Biological Effects

Beyond antimicrobial and anticancer activities, nicotinic acid derivatives may exhibit other biological effects, including anti-inflammatory, antioxidant, and metabolic activities. The pyridine ring structure, which is common in many biologically active compounds, can interact with various enzymatic systems in the body.

The methoxy group at position 5 might influence the compound's interaction with specific biological targets, potentially enhancing its pharmacological profile. Furthermore, the carboxylic acid moiety could participate in interactions with amino acid residues in enzyme active sites, contributing to potential enzyme inhibitory activities.

Applications

Pharmaceutical Applications

The potential pharmaceutical applications of 5-Methoxy-4-methylnicotinic acid stem primarily from its possible antimicrobial and anticancer activities. If these properties are confirmed through rigorous testing, the compound could serve as a lead structure for developing novel antibiotics or anticancer agents.

Additionally, the compound could be used as a building block in medicinal chemistry for synthesizing more complex molecules with enhanced pharmacological properties. The carboxylic acid group provides a convenient handle for derivatization, allowing for the creation of esters, amides, or other functional derivatives with potentially improved bioavailability or target specificity.

Research and Development Uses

In research settings, 5-Methoxy-4-methylnicotinic acid can serve as a valuable tool for studying structure-activity relationships among nicotinic acid derivatives. By comparing its biological activities with those of structurally related compounds, researchers can gain insights into the influence of specific functional groups on biological properties.

The compound could also be used as a starting material for the synthesis of more complex molecules, including those with potential applications in drug discovery, materials science, or chemical biology. For instance, the approach used in developing methyl 5-((cinnamoyloxy)methyl)picolinate for cardiovascular disease applications suggests that nicotinic acid derivatives can serve as scaffolds for creating bioactive compounds targeting specific disease mechanisms .

Future Prospects

The future research directions for 5-Methoxy-4-methylnicotinic acid include more detailed investigations of its biological activities, optimization of synthesis methods, and exploration of potential applications beyond the pharmaceutical field. Given the growing interest in sustainable and efficient chemical processes, developing green synthesis routes for this compound could be a valuable area of research.

Additionally, computational studies could help predict the compound's interaction with various biological targets, guiding experimental efforts and accelerating the discovery of novel applications. The integration of artificial intelligence and machine learning approaches in drug discovery could further enhance our understanding of how 5-Methoxy-4-methylnicotinic acid and its derivatives interact with biological systems.

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